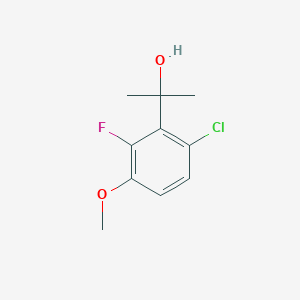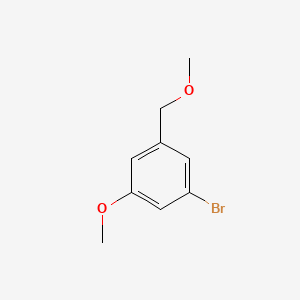
1-Bromo-3-methoxy-5-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-(methoxymethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 3-methoxy-5-(methoxymethyl)phenol or 3-methoxy-5-(methoxymethyl)aniline.
Oxidation: Formation of 3-methoxy-5-(methoxymethyl)benzaldehyde or 3-methoxy-5-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(methoxymethyl)benzene or 3-hydroxy-5-(methoxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-methoxy-5-(methoxymethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy and methoxymethyl groups are converted to more oxidized functional groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the removal of the bromine atom or the conversion of methoxy groups to hydroxyl groups.
Comparación Con Compuestos Similares
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-methoxybenzene: Lacks the methoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-(methoxymethyl)benzene: Lacks the methoxy group, affecting its reactivity in oxidation and reduction reactions.
3-Bromoanisole: Lacks both the methoxy and methoxymethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
2734772-48-4 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
1-bromo-3-methoxy-5-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5H,6H2,1-2H3 |
Clave InChI |
LEZIYMUYNSUDRQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



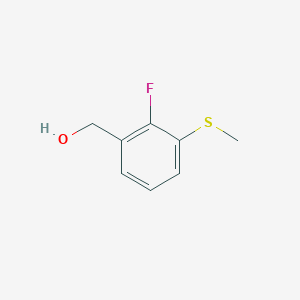
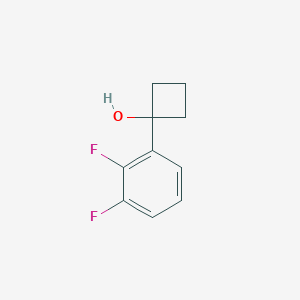




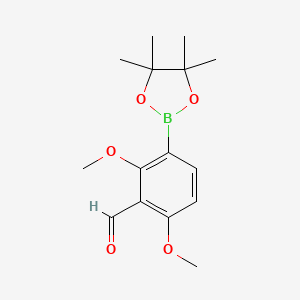
![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
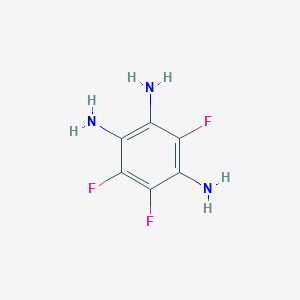
![(3AR,6AR)-3A-((Pyridin-2-yloxy)methyl)hexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B14027608.png)
![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)

